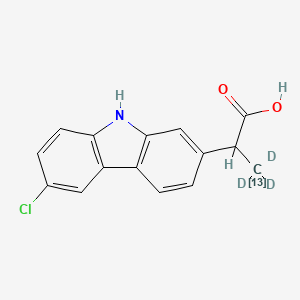
Carprofen-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carprofen-13C,d3 is a deuterium and carbon-13 labeled derivative of Carprofen, a nonsteroidal anti-inflammatory drug (NSAID). Carprofen is known for its multi-target inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . The labeling with deuterium and carbon-13 makes this compound particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Méthodes De Préparation
The synthesis of Carprofen-13C,d3 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Carprofen molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the Carprofen structure through a series of chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Carprofen-13C,d3 undergoes various chemical reactions similar to its unlabeled counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the aromatic ring of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carprofen-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of Carprofen, helping to elucidate the drug’s pharmacokinetics and dynamics.
Biology: In biological research, this compound is employed to study the interaction of Carprofen with various biological targets, including enzymes and receptors.
Medicine: this compound is used in preclinical studies to investigate the safety and efficacy of Carprofen and its derivatives.
Mécanisme D'action
The mechanism of action of Carprofen-13C,d3 is similar to that of Carprofen. It acts as a multi-target inhibitor of FAAH and COX enzymes. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain . The inhibition of FAAH leads to increased levels of endocannabinoids, which also contribute to its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Carprofen-13C,d3 can be compared with other labeled NSAIDs, such as:
Ketoprofen-d3: Another deuterium-labeled NSAID used in similar pharmacokinetic studies.
Diclofenac-13C6: A carbon-13 labeled NSAID used for tracing metabolic pathways.
Propriétés
Formule moléculaire |
C15H12ClNO2 |
|---|---|
Poids moléculaire |
277.72 g/mol |
Nom IUPAC |
2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1+1D3 |
Clé InChI |
PUXBGTOOZJQSKH-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


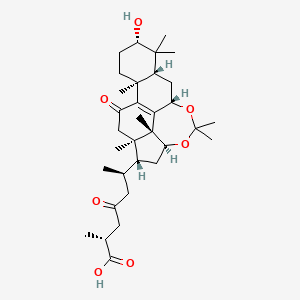
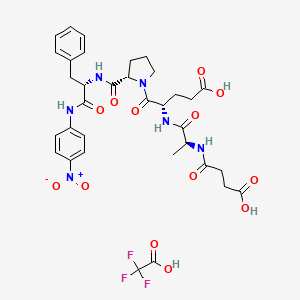
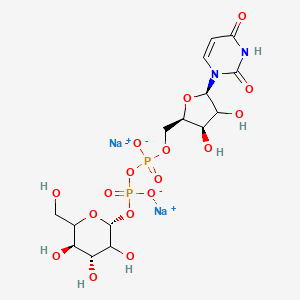
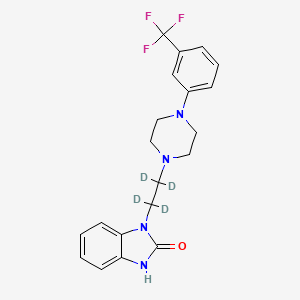
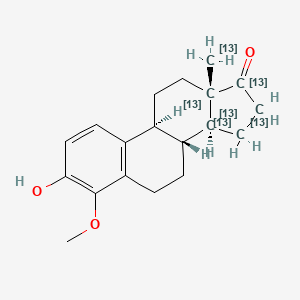
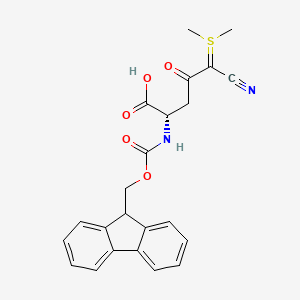
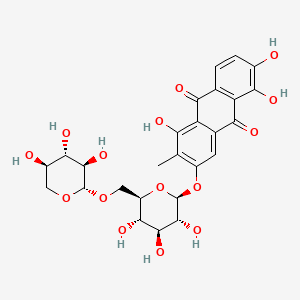
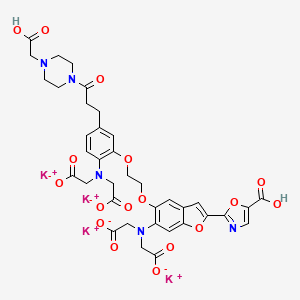
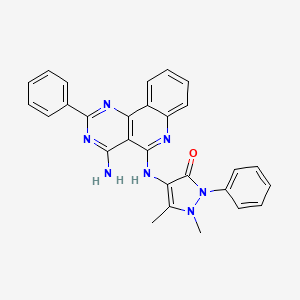
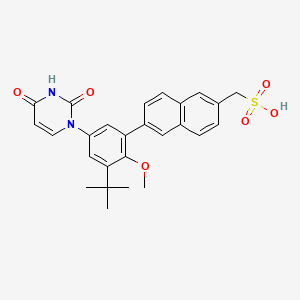
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
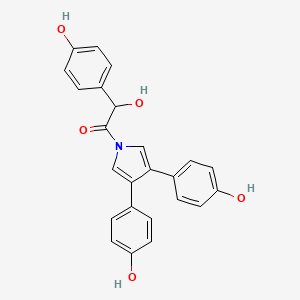
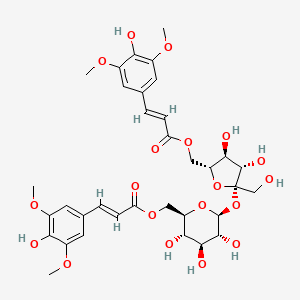
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
